N-[1-(1,3-benzodioxol-5-yl)ethyl]cyclobutanecarboxamide
Overview
Description
N-[1-(1,3-benzodioxol-5-yl)ethyl]cyclobutanecarboxamide, also known as MDMA, is a psychoactive drug that is commonly known as ecstasy. MDMA is a synthetic drug that is chemically similar to both stimulants and hallucinogens. MDMA has been used recreationally for its euphoric and empathogenic effects, but it also has potential therapeutic applications.
Mechanism of Action
N-[1-(1,3-benzodioxol-5-yl)ethyl]cyclobutanecarboxamide works by increasing the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain. This compound also affects the activity of certain receptors in the brain, including the 5-HT2A receptor. The increase in neurotransmitter levels and receptor activity leads to the drug's psychoactive effects.
Biochemical and Physiological Effects:
This compound has a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. The drug also causes the release of hormones such as oxytocin and vasopressin, which are associated with social bonding and trust. This compound also increases the levels of cortisol, a stress hormone, which can have negative effects on the body.
Advantages and Limitations for Lab Experiments
N-[1-(1,3-benzodioxol-5-yl)ethyl]cyclobutanecarboxamide has several advantages as a research tool, including its ability to enhance empathy and social bonding. However, the drug also has several limitations, including its potential for abuse and neurotoxicity. Researchers must take precautions to ensure the safety of study participants and to minimize the risk of negative side effects.
Future Directions
There are several potential future directions for research on N-[1-(1,3-benzodioxol-5-yl)ethyl]cyclobutanecarboxamide. One area of focus is on the use of this compound in the treatment of PTSD and other mental health conditions. Researchers are also exploring the use of this compound in combination with other psychotherapeutic interventions. Additionally, there is interest in developing safer and more effective versions of this compound that can be used therapeutically without the risk of negative side effects.
Scientific Research Applications
N-[1-(1,3-benzodioxol-5-yl)ethyl]cyclobutanecarboxamide has been studied for its potential therapeutic applications, particularly in the treatment of post-traumatic stress disorder (PTSD). This compound has been shown to increase empathy and reduce fear in individuals with PTSD, making it a promising treatment option. This compound has also been studied for its potential use in couples therapy and for its ability to enhance psychotherapy.
properties
IUPAC Name |
N-[1-(1,3-benzodioxol-5-yl)ethyl]cyclobutanecarboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-9(15-14(16)10-3-2-4-10)11-5-6-12-13(7-11)18-8-17-12/h5-7,9-10H,2-4,8H2,1H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQJBHHRFDUYORI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OCO2)NC(=O)C3CCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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